N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Description
This compound is a structurally complex molecule featuring a tricyclic core (1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene) fused with an imidazo[1,2-a]pyrimidine moiety and a sulfonamide group.
Properties
Molecular Formula |
C23H19N5O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
InChI |
InChI=1S/C23H19N5O3S/c29-21-6-5-16-12-19(13-17-7-10-28(21)22(16)17)32(30,31)26-18-4-1-3-15(11-18)20-14-27-9-2-8-24-23(27)25-20/h1-4,8-9,11-14,26H,5-7,10H2 |
InChI Key |
GWLXRZZFZFVLHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC(=C4)C5=CN6C=CC=NC6=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The tricyclic framework is then constructed through a series of cyclization reactions, often involving the formation of carbon-carbon and carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant anti-inflammatory effects. A study by Zhou et al. demonstrated that certain derivatives can inhibit leukocyte functions and reduce inflammation in animal models . This suggests that N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide may possess similar therapeutic potential.
Antitumor Activity
Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their antitumor activities. Farag et al. found that several synthesized compounds showed promising in vitro antitumor activity against the MCF-7 breast cancer cell line . This highlights the potential of this compound as a candidate for cancer therapy.
Antimicrobial Properties
A series of studies have reported the antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives against various bacterial strains. For example, a study synthesized 75 derivatives and tested their activity against Gram-positive and Gram-negative bacteria as well as Mycobacterium species; some exhibited potent antimicrobial effects . This suggests that the compound may also be effective against infectious diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs and Similar Compounds
Positional Isomer: N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl) Derivative
A closely related compound, N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[...]-6-sulfonamide (), differs only in the substitution position of the imidazopyrimidine group (4- vs. 3-phenyl). This positional isomerism could significantly alter:
- Binding affinity : The 3-substituted phenyl group may enhance steric accessibility to target sites compared to the 4-substituted analog.
- Solubility : Electron distribution changes in the phenyl ring might influence hydrophilicity.
However, without experimental data, these effects remain speculative .
Sulfonamide-Containing Agrochemicals
Sulfonamide derivatives in , such as flumetsulam and oxadixyl , share functional group similarities but lack the tricyclic and imidazopyrimidine motifs. Key differences include:
Marine Actinomycete-Derived Bioactive Compounds
highlights marine actinomycete metabolites, such as salternamide E, which often exhibit unique bioactivity due to hybrid polyketide-alkaloid structures. While these lack sulfonamide groups, their tricyclic or fused heterocyclic systems suggest shared strategies for bioactivity modulation (e.g., kinase inhibition). The target compound’s imidazopyrimidine moiety is analogous to purine-based scaffolds in marine natural products, which are known for antiviral or anticancer properties .
Biological Activity
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex organic compound with potential biological applications, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure fused with an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is C₃₆H₃₅N₇O₆S, and it has a molecular weight of approximately 703.85 g/mol.
Biological Activity Overview
Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures exhibit various biological activities, including:
- Anticancer Properties : Many derivatives have shown antiproliferative effects against various cancer cell lines.
- Antimicrobial Activity : Some studies suggest efficacy against bacterial and fungal strains.
- Enzyme Inhibition : Certain derivatives act as inhibitors for specific enzymes involved in cancer progression and other diseases.
Anticancer Activity
A study published in Drug Target Insights highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. The compound exhibited significant cytotoxicity against breast cancer cells with an IC₅₀ value of 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspases .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Imidazo Derivative | MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
Enzyme Inhibition
Another investigation focused on the compound's role as an ENPP1 inhibitor. ENPP1 is involved in regulating immune responses and its inhibition has potential therapeutic implications in cancer immunotherapy. The tested compound demonstrated an IC₅₀ value of 5.70 nM against ENPP1, enhancing the expression of immune response genes such as IFNB1 and CXCL10 .
| Target Enzyme | IC₅₀ (nM) | Effect on Immune Genes |
|---|---|---|
| ENPP1 | 5.70 | Upregulation of IFNB1, CXCL10 |
Antimicrobial Activity
Research has also explored the antimicrobial properties of related imidazo compounds. A derivative demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, showcasing broad-spectrum antimicrobial activity .
Case Study 1: Antitumor Efficacy in Murine Models
In vivo studies involving murine models treated with the compound showed a tumor growth inhibition rate of 77.7% when combined with anti-PD-1 antibody therapy . This highlights its potential as a combinatory treatment in cancer therapy.
Case Study 2: Phytotoxicity Evaluation
Phytotoxicity studies revealed that imidazo derivatives could inhibit the growth of agricultural weeds like Bidens pilosa. The most active compound reduced root growth significantly while promoting shoot growth under hydroponic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
